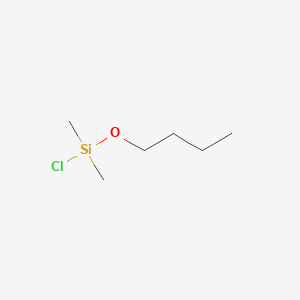
3-Methyl-2-(propan-2-yl)butan-1-ol
Vue d'ensemble
Description
3-Methyl-2-(propan-2-yl)butan-1-ol is an organic compound that is commonly used as a fragrance ingredient . It is also known by its IUPAC name, 3-Methylbutan-2-ol .
Molecular Structure Analysis
The molecular formula of this compound is C8H18O . The structure includes a hydroxyl group (OH) attached to a carbon atom, which is characteristic of alcohols .Chemical Reactions Analysis
Alcohols like this compound can undergo a variety of chemical reactions. For instance, they can be dehydrated to form alkenes, a process that involves the loss of a water molecule and the formation of a double bond . They can also react with halogens .Applications De Recherche Scientifique
Chemical Properties and Mixtures
3-Methyl-2-(propan-2-yl)butan-1-ol has been studied for its chemical properties in various mixtures. For instance, Wang and Yan (2010) explored the excess molar volumes of binary mixtures including 2-methyl-propan-1-ol at different temperatures, which helps in understanding its behavior in solutions (Wang & Yan, 2010). Similarly, Sharma et al. (1994) investigated liquid-liquid equilibria for mixtures containing 3-methyl-1-butanol, offering insights into its application as a solvent and liquid fuel additive (Sharma et al., 1994).
Reaction Mechanisms
Research on this compound has also focused on understanding its role in various reaction mechanisms. For example, Simpson et al. (1996) studied the hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes, revealing important information about the reaction pathways and intermediates involving alcohols like 2-methylpropan-1-ol (Simpson et al., 1996).
Thermodynamic and Physical Properties
The thermodynamic and physical properties of this compound have been a subject of study as well. Cano-Gómez et al. (2017) provided data on the densities and viscosities of binary mixtures containing 2-methylpropan-1-ol, which are crucial for industrial applications involving this compound (Cano-Gómez et al., 2017).
Catalytic Processes
In catalytic processes, research has been conducted on the synthesis of compounds using this compound as an intermediate or reactant. Patra and Bera (2007) explored the C−C bond forming reaction through Aldol-Type addition mediated by a [Ru2(CO)4]2+ core, involving 2-methyl-1-(1,8-naphthyridin-2-yl)propan-2-ol, which shows the compound's role in organometallic chemistry (Patra & Bera, 2007).
Mécanisme D'action
Target of Action
It is known that unsaturated alcohols with a c=c double bond in the β- and γ-positions to the hydroxyl group, such as 3-methyl-2-(propan-2-yl)butan-1-ol, can interact with various biochemical targets .
Mode of Action
The mode of action of this compound involves its interaction with these biochemical targets. The compound can undergo pyrolysis and oxidation, leading to changes in its structure and reactivity . The exact nature of these interactions and the resulting changes are subject to ongoing research .
Biochemical Pathways
It is known that the compound can affect the reactivity of unsaturated alcohols, potentially influencing various biochemical pathways .
Pharmacokinetics
Like other similar compounds, it is expected to have specific pharmacokinetic properties that influence its bioavailability .
Result of Action
It is known that the compound has fungicidal activity, indicating that it can have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by temperature and other environmental conditions . Additionally, safety data indicates that the compound is a flammable liquid and vapor, which may influence its stability and efficacy in different environments .
Propriétés
IUPAC Name |
3-methyl-2-propan-2-ylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-6(2)8(5-9)7(3)4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDEUZERZKYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612760 | |
| Record name | 3-Methyl-2-(propan-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18593-92-5 | |
| Record name | 3-Methyl-2-(propan-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-(propan-2-yl)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















